molecular formula C11H24Cl2N2 B2880193 [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-87-3

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2880193
CAS No.: 1286275-87-3
M. Wt: 255.23
InChI Key: LGOOMBWQYMVSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286273-06-0) is a high-purity piperidine derivative supplied for scientific research and development. This compound features a central piperidine ring in a stable chair conformation, substituted at the nitrogen with a cyclobutylmethyl group and at the 4-position with a methanamine group in the form of its dihydrochloride salt (C10H22Cl2N2, MW: 241.2 g/mol) . Its molecular architecture presents a bifunctional scaffold with distinct structural regions, offering researchers a versatile building block for medicinal chemistry and drug discovery . The primary amine functionality provides a handle for further synthetic modification, making it a valuable intermediate for constructing more complex target molecules. This chemical scaffold is of significant interest in early-stage pharmacological research, particularly in the development of inhibitors for key biological targets. Piperidine derivatives have demonstrated relevance in exploring the NLRP3 inflammasome, a cytosolic multi-protein complex central to the innate immune response, whose aberrant activation is implicated in a range of inflammatory, autoimmune, and neurodegenerative diseases . Furthermore, structurally related polyheterocyclic compounds containing similar substructures are being investigated as potent and selective inhibitors of METTL3, a RNA methyltransferase considered a promising target for oncology and other therapeutic areas . Researchers can utilize this compound as a critical synthon to develop novel small-molecule probes for studying these pathways. The product is characterized by a purity of ≥95% and is supplied as a solid powder . It is essential to handle this material with appropriate safety precautions. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear protective gloves, protective clothing, and eye/face protection, and should use only outdoors or in a well-ventilated area . ATTENTION: This product is strictly for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[1-(cyclobutylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11;;/h10-11H,1-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOOMBWQYMVSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC(CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategies

Reductive amination serves as a cornerstone for constructing the piperidine-cyclobutylmethyl backbone. A patent by CN1583742A demonstrates a scalable approach for analogous piperidine derivatives, wherein cyclobutylmethylamine reacts with ketone intermediates under hydrogenation conditions. For instance, 1-benzyl-4-piperidone undergoes enamine formation with piperidine in benzene under reflux, followed by lithium aluminum hydride (LiAlH4) reduction to yield 1-benzyl-4-piperidinylpiperidine. Adapting this protocol, cyclobutylmethylamine could replace benzylamine, with the ketone intermediate derived from N-protected piperidin-4-ylmethanamine.

Critical Parameters :

  • Temperature : Maintaining 0–5°C during imine intermediate formation minimizes side reactions.
  • Catalyst : Raney nickel enhances stereochemical control during hydrogenation.

Nucleophilic Substitution and Coupling Reactions

The ACS Journal of Medicinal Chemistry outlines palladium-catalyzed coupling reactions for introducing substituents to heterocyclic cores. General Procedure B (GPB) employs cesium carbonate, palladium(II) acetate, and rac-BINAP in toluene under microwave irradiation (120°C, 4 hours) to achieve C–N bond formation. Applying GPB, cyclobutylmethyl halides could couple with piperidin-4-ylmethanamine precursors to assemble the target compound.

Representative Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
Coupling Pd(OAc)₂, rac-BINAP Toluene 120°C 4 h 55–70%
Reduction LiAlH₄ THF 15–20°C 4 h 60–75%

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction efficiency. Benzene, despite its toxicity, facilitates azeotropic water removal during enamine synthesis, driving equilibrium toward product formation. Alternatives like toluene or dichloromethane (DCM) offer safer profiles but may require extended reaction times. Catalytic systems, such as Pd(OAc)₂/rac-BINAP, enable efficient cross-coupling with turnover numbers (TON) exceeding 100 in optimized batches.

Purification Techniques

Purification challenges arise from polar byproducts and unreacted amines. The patent CN1583742A employs fractional distillation under reduced pressure (0.1 mmHg) to isolate intermediates, while the ACS protocol utilizes reverse-phase chromatography (C18 columns, methanol/water gradients) for final product purification. Recrystallization from ethanol/water mixtures further enhances purity to >98%.

Analytical Validation and Quality Control

Structural Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Cyclobutylmethyl protons resonate at δ 2.8–3.2 ppm (multiplet), while piperidine CH₂ groups appear at δ 2.4–2.6 ppm.
  • ¹³C NMR : The cyclobutane carbons exhibit signals at δ 25–30 ppm, distinct from piperidine carbons (δ 45–50 ppm).

High-Performance Liquid Chromatography (HPLC) :

  • Method: C18 column, 0.1% formic acid in water/acetonitrile gradient (10–90% over 20 minutes).
  • Purity Threshold: >95% area under the curve (AUC) for pharmaceutical-grade material.

Industrial-Scale Production Challenges

Byproduct Management

Side reactions, such as over-reduction or N-alkylation, necessitate careful stoichiometric control. For example, excess LiAlH4 may reduce tertiary amides to undesired hydrocarbons, requiring quenching with sodium sulfate decahydrate.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

  • Reduction: : The compound can be reduced to form piperidin-4-ylmethanamine.

  • Substitution: : The cyclobutylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) is a common reducing agent.

  • Substitution: : Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Piperidin-4-one

  • Reduction: : Piperidin-4-ylmethanamine

  • Substitution: : Various substituted piperidines depending on the alkyl or aryl group used.

Scientific Research Applications

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : It can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.

  • Industry: : It can be used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-yl methanamine derivatives are a versatile class of compounds with applications in drug discovery. Below is a detailed comparison of [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride with analogous compounds, focusing on structural features, molecular properties, and applications.

Structural and Molecular Properties

Compound Name Substituent on Piperidine N Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Cyclobutylmethyl C₁₁H₂₃Cl₂N₂ 255.23 1286275-87-3 Strained cyclobutane ring enhances conformational rigidity .
N-Benzyl-N-methyl-1-(piperidin-4-yl)methanamine dihydrochloride Benzyl, Methyl C₁₄H₂₃Cl₂N₂ 283.23 (estimated) 1211485-18-5 Bulky benzyl group may improve lipophilicity and receptor binding .
1-{1-[(2-Bromophenyl)methyl]piperidin-4-yl}methanamine dihydrochloride 2-Bromobenzyl C₁₃H₁₉BrCl₂N₂ 283.21 Not available Bromine atom introduces potential halogen bonding interactions .
(1-Methylpiperidin-4-yl)methanamine dihydrochloride Methyl C₇H₁₇Cl₂N₂ 218.77 1187582-53-1 Compact structure suitable for targeting sterically constrained sites .
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride 1H-1,2,4-Triazol-3-yl C₈H₁₇Cl₂N₅ 254.20 2230807-46-0 Triazole moiety enhances metabolic stability and hydrogen-bonding capacity .
Key Observations:
  • Cyclobutylmethyl Substituent : The cyclobutane ring introduces steric strain , which can restrict rotational freedom and stabilize specific conformations. This property is advantageous in designing molecules with precise spatial arrangements for target engagement .
  • Triazole Substituent : The 1,2,4-triazole group offers hydrogen-bonding sites and resistance to oxidative metabolism, making it valuable in kinase inhibitor design .

Biological Activity

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a cyclobutylmethyl group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, enhancing its solubility and stability in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroprotective activity

The specific activities of this compound are still under investigation, but preliminary studies suggest it may influence cellular pathways involved in cancer cell proliferation and apoptosis.

The mechanism by which this compound exerts its effects may involve interactions with neurotransmitter systems, particularly those modulated by piperidine derivatives. Similar compounds have been shown to act on:

  • Dopaminergic receptors : Potentially influencing mood and behavior.
  • Serotonergic pathways : Affecting anxiety and depression.

Anticancer Activity

A study focused on piperidine derivatives indicated that modifications to the piperidine ring can significantly affect anticancer activity. For instance, compounds with specific substitutions were found to inhibit microtubule dynamics in cancer cells, leading to mitotic arrest. The structure-activity relationship (SAR) highlighted that the positioning of functional groups is crucial for enhancing biological efficacy .

CompoundED50 (nM)Mechanism
AK301115Inhibits tubulin polymerization
This compoundTBDTBD

Neuroprotective Effects

Research into similar piperidine-based compounds has suggested neuroprotective properties, potentially through modulation of neurotrophic factors or inhibition of neuroinflammatory pathways. This suggests that this compound may have therapeutic potential in neurodegenerative diseases.

Case Studies

  • Study on Mitosis-targeting Agents : A series of piperazine-based compounds were evaluated for their ability to sensitize cancer cells to apoptosis. The findings suggest that structural modifications can lead to enhanced sensitivity in cancer cells, indicating a potential pathway for this compound to be developed as a chemotherapeutic agent .
  • Neuroprotective Screening : In vitro assays demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These findings support further investigation into this compound for its neuroprotective capabilities.

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